molecular formula C8H7ClN2O B2706018 5-Chloro-6-methylbenzo[d]oxazol-2-amine CAS No. 1820650-88-1

5-Chloro-6-methylbenzo[d]oxazol-2-amine

Cat. No. B2706018
CAS RN: 1820650-88-1
M. Wt: 182.61
InChI Key: QYGAASCFAOZYHJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C8H6ClNO2 . It is a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methylbenzo[d]oxazol-2-amine can be represented by the SMILES string O=C1NC2=CC(Cl)=C©C=C2O1 . This indicates that it is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study demonstrated the synthesis of novel derivatives with significant antimicrobial activities. This research highlights the potential of 5-Chloro-6-methylbenzo[d]oxazol-2-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Oxidative Amination

Another application involves electrochemically initiated oxidative amination of benzoxazoles, leading to the formation of 2-aminobenzoxazoles. This process is significant for its efficiency and environmental friendliness due to the reduction of waste (Gao et al., 2014).

Biological Activity

Research on triazoloquinazoline derivatives, which are related to benzoxazole chemistry, shows high affinity and selectivity to human A3 receptors, indicating potential for therapeutic applications (Kim et al., 1996).

Fluorescent Labeling

A fluorescent xanthenic derivative useful for labeling amine residues was synthesized, providing a tool for biochemical and medical research, demonstrating the versatility of 5-Chloro-6-methylbenzo[d]oxazol-2-amine derivatives in scientific applications (Crovetto et al., 2008).

Virtual Hydrogen Storage

The use of 5-Chloro-6-methylbenzo[d]oxazol-2-amine derivatives in virtual hydrogen storage through amine dehydrogenation represents an innovative approach to energy storage (Luca et al., 2011).

Synthesis and IR Spectra

The synthesis and characterization of 2-aminobenzoxazole derivatives, which include studies on their IR spectra, contribute to the understanding of chemical properties and potential applications of these compounds (Simov & Davidkov, 1981).

Safety and Hazards

The safety information available indicates that 5-Chloro-6-methylbenzo[d]oxazol-2-amine may be harmful if swallowed (H302) and is very toxic to aquatic life with long lasting effects (H410) . Precautionary measures include avoiding release to the environment and seeking specific instructions before use .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown anthelmintic activity, suggesting potential targets could be related to parasitic nematodes .

Mode of Action

The exact mode of action of 5-Chloro-6-methylbenzo[d]oxazol-2-amine It has been suggested that it may interact with its targets, leading to changes in the metabolism of the organism .

Biochemical Pathways

5-Chloro-6-methylbenzo[d]oxazol-2-amine: appears to significantly up-regulate the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could potentially disrupt the normal functioning of the organism, leading to its eventual death.

Pharmacokinetics

The pharmacokinetics of 5-Chloro-6-methylbenzo[d]oxazol-2-amine It has been suggested that the bioavailability, absorption, distribution, metabolism, and excretion (adme) properties of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

The result of the action of 5-Chloro-6-methylbenzo[d]oxazol-2-amine is a reduction in the abundance of certain parasitic organisms. For example, in one study, a dose of a similar compound reduced the abundance of Trichinella spiralis in the digestive tract by 49% .

properties

IUPAC Name

5-chloro-6-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGAASCFAOZYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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